

# Epitalon TFA subcutaneous injection protocol

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**Compound Focus: Epitalon (TFA)**

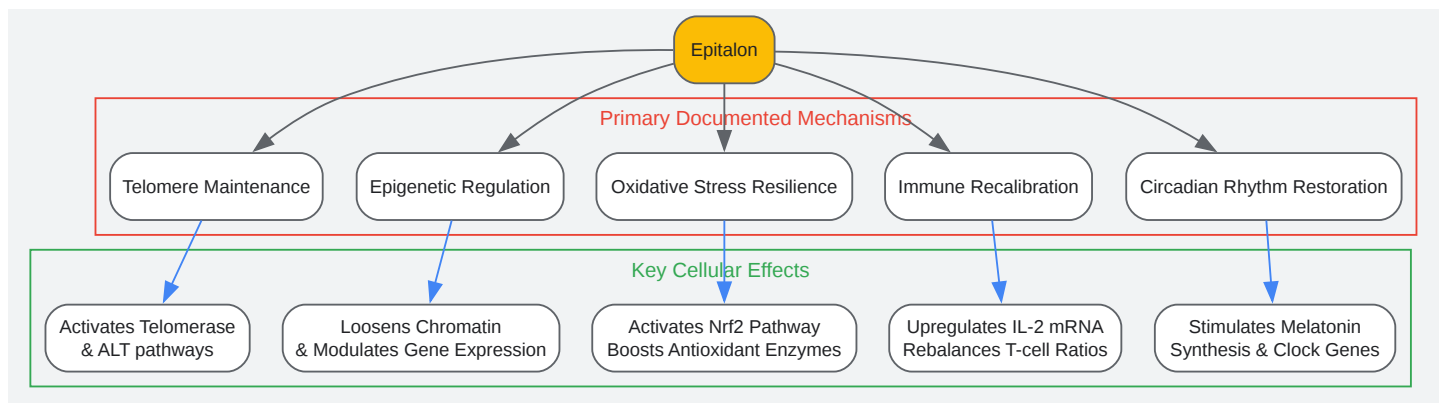
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## Compound Profile and Mechanism of Action

**Epitalon** (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the amino acid sequence **Ala-Glu-Asp-Gly (AEDG)** [1] [2]. It was developed based on the composition of Epithalamin, a natural polypeptide extract from the bovine pineal gland [2]. Its presence in human physiological pineal gland extracts was confirmed in 2017 [1] [2].

As a **geroprotector**, Epitalon is noted for its multi-pathway action, simultaneously targeting several hallmarks of aging [1]. The diagram below summarizes its primary mechanisms of action.



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## Formulation and Reconstitution

Epitalon is commonly available as a lyophilized (freeze-dried) powder, often in the form of a **trifluoroacetate (TFA) salt** or acetate salt [1] [2]. The following table outlines standard reconstitution procedures.

Parameter	Specification
Recommended Solvent	Bacteriostatic Water (0.9% Benzyl Alcohol) [3].
Standard Concentration	10 mg/mL (Reconstitute a 10 mg vial with 1 mL of solvent) [3].

| **Reconstitution Steps** | 1. Draw 1.0 mL of bacteriostatic water into a sterile syringe. 2. Slowly inject the water along the wall of the vial to minimize foaming and peptide denaturation. 3. Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking [3]. | | **Post-Reconstitution Handling** | **Storage:** Refrigerate at 2–8°C (35–46°F). **Stability:** Use immediately or within a short timeframe; long-term stability data for reconstituted solutions is not fully established. **Protection from Light:** Store in the dark to preserve integrity [3]. |

## Subcutaneous Injection Protocol

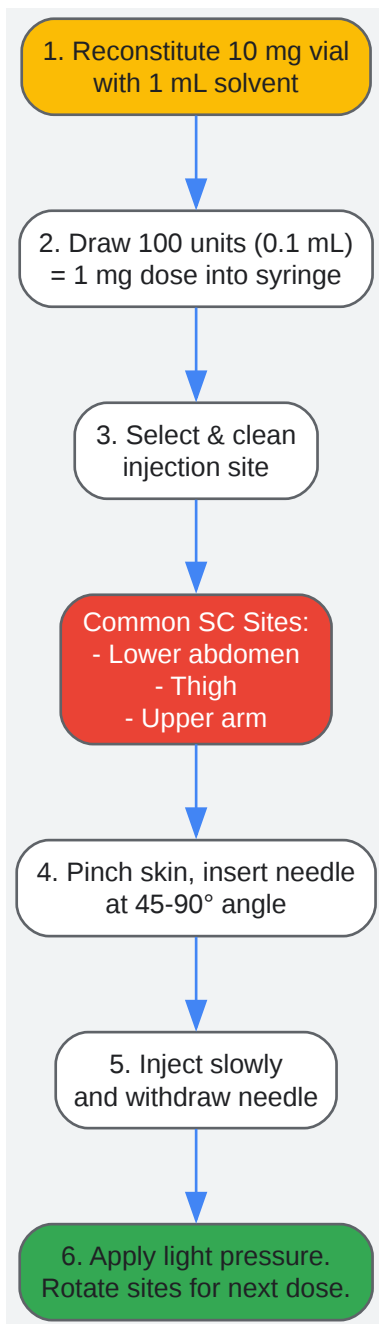
The subcutaneous (SC) route is the most documented and reliable method of administration in research settings, ensuring consistent systemic absorption [1] [4]. The table below summarizes key dosing regimens reported in literature and commercial research guides.

Protocol Type	Dosage	Cycle Duration & Frequency	Key Supporting Information
<b>Standard Daily (Common)</b>	5–10 mg per day [4]	10–20 consecutive days. Cycle repeated every 6–12 months [4].	Derived from a synthesis of preclinical data and clinical protocols from Eastern European research [4] [5].

Protocol Type	Dosage	Cycle Duration & Frequency	Key Supporting Information
<b>Aggressive / "Russian"</b>	10 mg per day [3]	10 consecutive days (total 100 mg) [3].	An intensive protocol; total dosage and long-term effects require further study [3].
<b>Extended / "Ukrainian"</b>	10 mg per injection [3]	Single injection every 4 days for a total of 5 injections (over 17 days) [3].	A less frequent dosing schedule; comparative efficacy to daily protocols is not established [3].
<b>Low-Dose Human Trial</b>	0.5–1.0 mg per day [1] [6]	Up to 20 days [1].	Used in specific clinical studies on circadian rhythm and melatonin in elderly subjects [1] [6].

## Administration Workflow

The following workflow outlines a standard SC injection procedure for a 10 mg daily protocol.



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## Experimental and Safety Considerations

For research planning, it is critical to account for the following practical and safety aspects:

- **Dosing Philosophy:** Epitalon appears to act as a **low-dose, cyclical reset** for regulatory pathways. Higher doses (e.g., >20 mg/day) have not demonstrated increased benefit and may introduce

unquantified risk [4]. The effects are believed to be sustained after a short course, making continuous administration unnecessary [4].

- **Age Considerations:** The most robust evidence for benefits like melatonin restoration and telomere attenuation comes from studies on **aged organisms** [1] [6]. The responsiveness in younger models is less clear.
- **Safety and Tolerability:** Epitalon is generally reported to be well-tolerated in existing studies [6]. Potential adverse effects are typically mild and may include:
  - **Local Injection Site Reactions:** Redness, itching, or irritation [4] [6].
  - **Sleep Pattern Changes:** Vivid dreams or altered sleep architecture as melatonin synthesis is influenced [4].
  - **Unknown Long-Term Safety:** Comprehensive large-scale, long-term human safety data and toxicology profiles are lacking [1] [6]. The FDA has noted a potential, though unconfirmed, risk of immunogenicity [6].
- **Regulatory Status:** Epitalon is **not approved** by the FDA, EMA, or other major regulatory agencies for any therapeutic indication. It is strictly an **experimental research chemical** [4].

## Conclusion for Researchers

Epitalon represents a fascinating, multi-mechanism candidate in geroscience research. The subcutaneous administration of 5-10 mg daily for 10-20 days constitutes a well-documented and effective protocol for inducing geroprotective effects in preclinical and limited clinical settings. The cyclical nature of its administration is a key feature of its proposed mechanism.

Researchers are advised to proceed with caution due to the incomplete long-term safety data and the compound's unapproved regulatory status. Future work should focus on validating biomarkers of efficacy, optimizing delivery systems, and conducting large-scale, controlled trials to fully elucidate Epitalon's potential and risks.

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